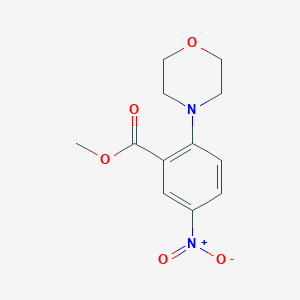
Methyl 2-morpholino-5-nitrobenzenecarboxylate
概要
説明
Methyl 2-morpholino-5-nitrobenzenecarboxylate (MMN) is an organic compound with the molecular formula C9H11NO5. It is a white crystalline solid that is soluble in water and organic solvents. MMN is a versatile reagent with a wide range of applications in scientific research and laboratory experiments. It has been used in organic synthesis, biochemistry, and molecular biology.
科学的研究の応用
Methyl 2-morpholino-5-nitrobenzenecarboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, biochemistry, and molecular biology. In organic synthesis, Methyl 2-morpholino-5-nitrobenzenecarboxylate can be used as a protecting group for amines and carboxylic acids, as well as a catalyst for the synthesis of aryl halides and ketones. In biochemistry, Methyl 2-morpholino-5-nitrobenzenecarboxylate can be used to modify proteins, cleave peptide bonds, and stabilize DNA. In molecular biology, Methyl 2-morpholino-5-nitrobenzenecarboxylate can be used to study the structure and function of proteins and DNA.
作用機序
Methyl 2-morpholino-5-nitrobenzenecarboxylate acts as an electrophile in organic synthesis and biochemistry. In organic synthesis, it reacts with nucleophiles such as amines and carboxylic acids, forming an amide or ester bond. In biochemistry, it can react with the side chains of amino acids, forming a covalent bond and modifying the protein structure.
Biochemical and Physiological Effects
Methyl 2-morpholino-5-nitrobenzenecarboxylate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that Methyl 2-morpholino-5-nitrobenzenecarboxylate can inhibit the activity of enzymes involved in DNA synthesis, transcription, and translation. In vivo studies have shown that Methyl 2-morpholino-5-nitrobenzenecarboxylate can inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and neurotransmitters.
実験室実験の利点と制限
Methyl 2-morpholino-5-nitrobenzenecarboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored for long periods of time. It is also soluble in a variety of solvents, allowing for easy manipulation and reaction. Additionally, it is relatively non-toxic and has low environmental impact. The main limitation of Methyl 2-morpholino-5-nitrobenzenecarboxylate is its low solubility in water, which can limit its use in certain applications.
将来の方向性
Methyl 2-morpholino-5-nitrobenzenecarboxylate has potential applications in a wide range of scientific research fields. Its ability to modify proteins and DNA could be further explored for use in gene therapy and drug development. It could also be used to study the structure and function of proteins and DNA, as well as to study the effects of drugs and other compounds on these molecules. Additionally, Methyl 2-morpholino-5-nitrobenzenecarboxylate could be used in the synthesis of new materials and compounds, such as polymers and pharmaceuticals. Finally, Methyl 2-morpholino-5-nitrobenzenecarboxylate could be used to synthesize novel compounds with potential applications in agriculture, medicine, and other fields.
特性
IUPAC Name |
methyl 2-morpholin-4-yl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(14(16)17)2-3-11(10)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVAXLVFPLUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372407 | |
| Record name | 2-Morpholin-4-yl-5-nitro-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-morpholino-5-nitrobenzenecarboxylate | |
CAS RN |
83909-55-1 | |
| Record name | 2-Morpholin-4-yl-5-nitro-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




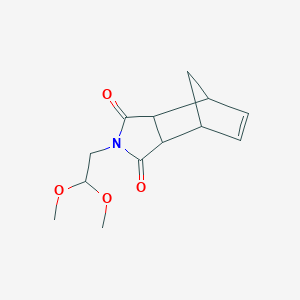

![3-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1622454.png)


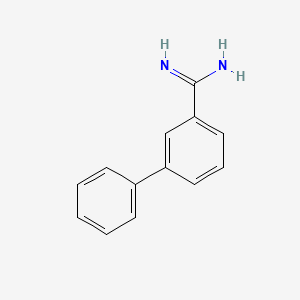
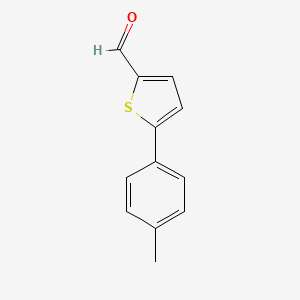
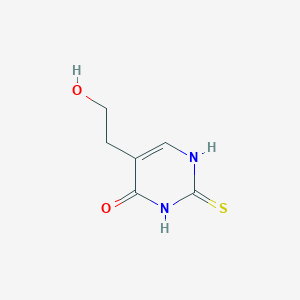
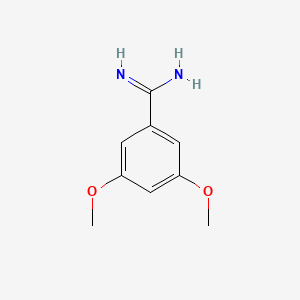
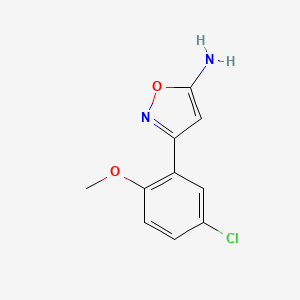
![5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622464.png)